2-Bromo-4-(2-chlorophenyl)-6-(4-chlorophenyl)-1,4-dihydro-3-pyridinecarbonitrile
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Overview
Description
2-Bromo-4-(2-chlorophenyl)-6-(4-chlorophenyl)-1,4-dihydro-3-pyridinecarbonitrile is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-chlorophenyl)-6-(4-chlorophenyl)-1,4-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with 4-chlorobenzaldehyde in the presence of a brominating agent and a nitrile source. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-chlorophenyl)-6-(4-chlorophenyl)-1,4-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitrile group to an amine or other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-Bromo-4-(2-chlorophenyl)-6-(4-chlorophenyl)-1,4-dihydro-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2-chlorophenyl)-6-(4-chlorophenyl)-1,4-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorophenyl)methanamine hydrochloride
- (2-bromo-4-chlorophenyl)acetic acid
- (2-bromo-4-chlorophenyl)(phenyl)methanol
Uniqueness
2-Bromo-4-(2-chlorophenyl)-6-(4-chlorophenyl)-1,4-dihydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
476479-83-1 |
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Molecular Formula |
C18H11BrCl2N2 |
Molecular Weight |
406.1 g/mol |
IUPAC Name |
2-bromo-4-(2-chlorophenyl)-6-(4-chlorophenyl)-1,4-dihydropyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11BrCl2N2/c19-18-15(10-22)14(13-3-1-2-4-16(13)21)9-17(23-18)11-5-7-12(20)8-6-11/h1-9,14,23H |
InChI Key |
IPXVVPAGQBHEBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(NC(=C2C#N)Br)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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